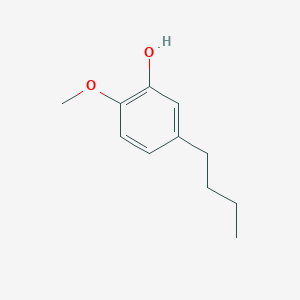![molecular formula C12H23NO5S B15093251 tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate](/img/structure/B15093251.png)
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a tert-butyl group, a methanesulfonyloxy group, and a cyclopentyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative containing a methanesulfonyloxy group. The reaction is usually carried out under controlled conditions, such as specific temperatures and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the oxidation state of the molecule .
Scientific Research Applications
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets and pathways. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
Uniqueness
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate is unique due to its specific structural features, such as the cyclopentyl ring and the methanesulfonyloxy group.
Properties
Molecular Formula |
C12H23NO5S |
|---|---|
Molecular Weight |
293.38 g/mol |
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
LUECKCZWUUIABD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


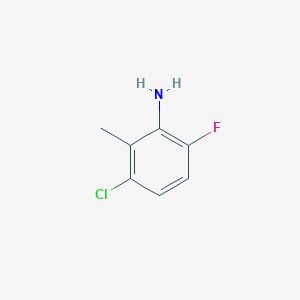
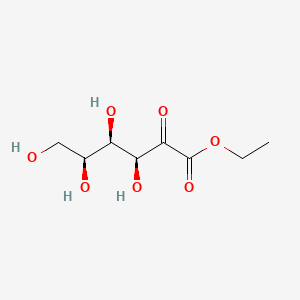
![1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B15093180.png)
![2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B15093206.png)
![N-[(2R,4R,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15093209.png)
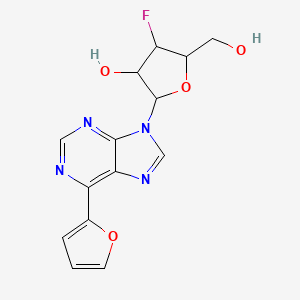
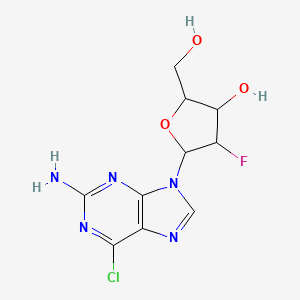

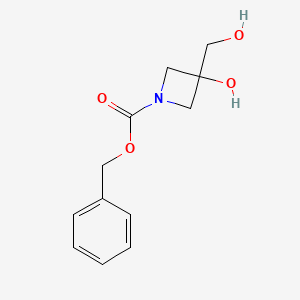
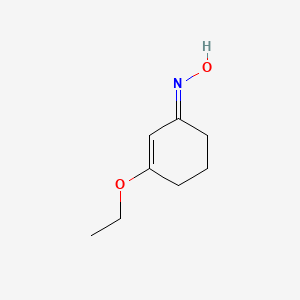
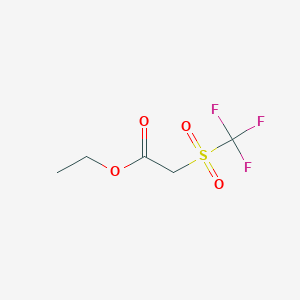
![1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15093239.png)
